4,5-dimethyl-1-benzofuran-2-carboxylic acid
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Overview
Description
4,5-Dimethyl-1-benzofuran-2-carboxylic acid is a derivative of benzofuran, a heterocyclic compound that consists of a fused benzene and furan ring. Benzofuran derivatives are known for their diverse biological activities and are found in various natural products. The presence of the carboxylic acid group at the 2-position and methyl groups at the 4 and 5 positions of the benzofuran ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-1-benzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions.
Industrial Production Methods: Industrial production of benzofuran derivatives often employs large-scale cyclization reactions using transition-metal catalysis. The use of microwave-assisted synthesis has also been explored to enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the positions adjacent to the oxygen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
4,5-Dimethyl-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,5-dimethyl-1-benzofuran-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Benzofuran-2-carboxylic acid: Lacks the methyl groups at the 4 and 5 positions.
4-Methyl-1-benzofuran-2-carboxylic acid: Contains a single methyl group at the 4 position.
5-Methyl-1-benzofuran-2-carboxylic acid: Contains a single methyl group at the 5 position.
Uniqueness: 4,5-Dimethyl-1-benzofuran-2-carboxylic acid is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The additional methyl groups can enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4,5-dimethyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H10O3/c1-6-3-4-9-8(7(6)2)5-10(14-9)11(12)13/h3-5H,1-2H3,(H,12,13) |
InChI Key |
YUABDMJDADYEFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)OC(=C2)C(=O)O)C |
Origin of Product |
United States |
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